molecular formula C22H20N4O2S2 B11632199 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11632199
M. Wt: 436.6 g/mol
InChI Key: NFKZJNWNHGCCLA-ATVHPVEESA-N
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Description

2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule recognized for its potential as a kinase inhibitor. Its complex structure, featuring a pyrido[1,2-a]pyrimidin-4-one core linked to a rhodanine-based moiety, is designed to interact with the ATP-binding sites of various protein kinases. This compound is primarily of interest in oncological research for the development of targeted therapies, as kinase dysregulation is a hallmark of many cancers. Research indicates that analogs within this structural family exhibit activity against a spectrum of kinases, suggesting potential utility in kinase profiling and selectivity studies . The Z-configuration of the exocyclic double bond is crucial for its spatial orientation and binding affinity. Furthermore, the rhodanine component is associated with compounds that have been explored for anti-diabetic and anti-inflammatory properties , broadening its potential research applications beyond oncology. This high-purity compound is intended for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate novel signaling pathways and therapeutic targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[[2-(benzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O2S2/c1-3-25-21(28)17(30-22(25)29)12-16-18(23-13-15-9-5-4-6-10-15)24-19-14(2)8-7-11-26(19)20(16)27/h4-12,23H,3,13H2,1-2H3/b17-12-

InChI Key

NFKZJNWNHGCCLA-ATVHPVEESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via cyclocondensation between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example:

  • Reaction : 2-Amino-9-methylpyridine reacts with ethyl acetoacetate under reflux in ethanol, catalyzed by DABCO, to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : 80°C, 6 hours, 75% yield.

Functionalization at Position 2

The benzylamino group is introduced via nucleophilic substitution:

  • Reaction : 4-Oxo intermediate undergoes amination with benzylamine in acetonitrile, catalyzed by K₂CO₃.

  • Conditions : Room temperature, 12 hours, 82% yield.

Synthesis of the Thiazolidinone Moiety

Three-Component Thiazolidinone Formation

The 3-ethyl-2-thioxothiazolidin-4-one fragment is synthesized via a one-pot reaction:

  • Reagents : Ethylamine, carbon disulfide, and chloroacetic acid.

  • Conditions : Reflux in DMF with ZnCl₂, 4 hours, 68% yield.

Stereoselective Methylidene Bridge Formation

The (Z)-configured methylidene group is introduced via Knoevenagel condensation:

  • Reaction : Thiazolidinone-5-carbaldehyde reacts with the pyrido[1,2-a]pyrimidin-4-one core in ethanol, catalyzed by piperidine.

  • Conditions : Microwave irradiation (120°C, 15 minutes), 89% yield, Z:E ratio >9:1.

Integrated Synthetic Routes

Sequential One-Pot Strategy

A streamlined approach combines core formation and functionalization:

  • Step 1 : Cyclocondensation of 2-amino-9-methylpyridine with ethyl glyoxylate under microwave irradiation (100°C, 10 minutes).

  • Step 2 : Benzylamination and thiazolidinone coupling in acetonitrile at room temperature.

  • Overall Yield : 64%.

Solid-Phase Synthesis for Scalability

Immobilized intermediates on Wang resin enable efficient purification:

  • Resin Functionalization : Coupling via Fmoc chemistry.

  • Cleavage : TFA/CH₂Cl₂ (1:9), yielding 73% pure product.

Optimization and Catalytic Innovations

Organocatalysis with DABCO

DABCO enhances reaction efficiency in cyclization steps:

  • Example : Knoevenagel–Michael cyclo-condensation achieves 82% yield in 1.5 hours.

  • Solvent : Ethanol, reflux.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves Z-selectivity:

  • Thiazolidinone Coupling : 15 minutes vs. 6 hours conventional heating.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Z-Selectivity Reference
Conventional CyclizationEthanol, reflux, 6h75%7:1
Microwave-Assisted120°C, 15min89%>9:1
Solid-Phase SynthesisWang resin, TFA cleavage73%8:1

Challenges and Solutions

Stereochemical Control

  • Challenge : Competing E-isomer formation during Knoevenagel condensation.

  • Solution : Microwave irradiation and polar aprotic solvents (e.g., DMF) favor Z-configuration.

Purification of Hydrophobic Intermediates

  • Challenge : Low solubility of thiazolidinone intermediates.

  • Solution : Use of silica gel chromatography with ethyl acetate/hexane gradients .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Potential Therapeutic Applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant antitumor effects. Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer treatment protocols. The presence of the pyrido[1,2-a]pyrimidin core is particularly relevant due to its established role in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The thiazolidine component may enhance its efficacy against microbial infections, making it a potential lead in the development of new antibiotics.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting that this compound might also mitigate inflammatory responses through inhibition of pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step synthetic pathways that optimize yield and purity. Various methods can be employed to modify the compound and enhance its biological activity:

Synthesis MethodKey ReagentsExpected Outcomes
Condensation ReactionBenzylamine, Thiazolidine DerivativeFormation of the core structure
CyclizationPyrimidine PrecursorsEstablishment of the pyrido[1,2-a]pyrimidine framework
FunctionalizationAlkylation AgentsIntroduction of additional functional groups for improved activity

Case Studies and Research Findings

Research has demonstrated the biological significance of this compound through various studies:

  • Anticancer Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxicity against several cancer cell lines (e.g., NCI-H460, HepG2). The median inhibitory concentration (IC50) values indicate promising antitumor activity comparable to established chemotherapeutics like doxorubicin.
  • Antimicrobial Testing : Studies have reported minimum inhibitory concentration (MIC) values that confirm the antibacterial efficacy of synthesized derivatives against pathogenic bacteria. For example, some derivatives exhibited MIC values as low as 256 µg/mL against E. coli.
  • Structure Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the side chains significantly impact the biological activity of the compounds. For instance, introducing electronegative groups has been correlated with enhanced anticancer potency.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Impact

Key analogs and their differences are summarized below:

Compound Name Core Structure Substituent at Position 2 Substituent at Position 3 Substituent at Position 9 Bioactivity (Inferred) Synthesis Method
Target Compound Pyrido[1,2-a]pyrimidin-4-one Benzylamino [(Z)-3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl Methyl Anticancer/Antimicrobial Conventional heating
2-(Allylamino)-3-[(Z)-(3-(benzodioxolylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl analog Pyrido[1,2-a]pyrimidin-4-one Allylamino [(Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl Methyl CNS modulation Not specified
2-(1,3-Benzodioxol-5-yl)-7-piperazinyl derivatives Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxolyl Piperazinyl groups Absent Neuropharmacological activity Patent-based synthesis
Thieno[3,4-d]pyrimidin-4(3H)-one derivatives Thieno-pyrimidinone Varied (e.g., chromenyl, phenyl) Thiazolo/isoxazolyl moieties Absent Antiviral/Antibacterial Microwave-assisted
Key Observations:

Piperazinyl substituents (e.g., in analogs) are associated with enhanced solubility and CNS activity due to basic nitrogen atoms .

Position 3 Variations: The thiazolidinone ring in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding.

Synthetic Approaches :

  • Microwave-assisted synthesis (used in and analogs) reduces reaction times and improves yields compared to conventional methods .

Physicochemical and Bioactivity Comparisons

Hypothetical Properties (Based on Structural Trends):
Property Target Compound Analog Piperazinyl Derivatives
Molecular Weight (g/mol) ~520 ~550 ~450–500
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0 ~2.0–2.5
Solubility (mg/mL) <0.1 (aqueous) <0.1 >1.0
Bioactivity Anticancer (thiazolidinone-mediated apoptosis) Antimicrobial (benzodioxole synergy) Neuroactive (piperazine-mediated receptor binding)
  • Bioactivity Notes: Thiazolidinone derivatives are known for anticancer activity via kinase inhibition or apoptosis induction . Benzodioxolyl groups () may enhance antimicrobial efficacy through redox cycling . Piperazine-containing compounds () are prevalent in antipsychotics and antidepressants .

Structural Optimization and Challenges

  • Steric Effects : The 9-methyl group in the target compound reduces steric hindrance compared to bulkier substituents, favoring target binding.
  • Z-Configuration: The (Z)-geometry at position 3 ensures optimal spatial alignment for interactions with biological targets, as seen in similar thiazolidinones .
  • Lumping Strategy: Compounds with shared cores (e.g., pyrido-pyrimidinones) may be grouped for computational modeling to predict reactivity or toxicity .

Biological Activity

The compound 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic molecule characterized by a complex structure that integrates multiple functional groups. Its molecular formula is C23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2} with a molecular weight of approximately 464.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy .

Structural Features

The unique structure of this compound includes:

  • A pyrido[1,2-a]pyrimidin core .
  • A thiazolidin ring , which is known for its diverse biological applications.
  • A benzylamino moiety , contributing to its interaction with biological targets.

These structural components suggest that the compound may interact with various biological macromolecules, influencing its therapeutic potential.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to this compound may induce apoptosis in cancer cells. Specifically, studies have shown that thiazolidine derivatives can trigger both extrinsic and intrinsic apoptotic pathways in various cancer cell lines, such as HeLa cells .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Its thiazolidine component is known for contributing to antibacterial properties, making it a candidate for further exploration in treating bacterial infections. In vitro studies have demonstrated that derivatives of thiazolidines possess significant antibacterial effects against several strains of bacteria .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
  • Induction of apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.
  • Interaction with enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic processes related to cancer and microbial growth.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Investigated the antioxidant and antimicrobial activity of thiazolidine derivatives, noting their potential in therapeutic applications .
Ahmed et al. (2012)Reported on the synthesis and anticancer activity of thiazolidin derivatives, demonstrating moderate efficacy against human cancer cell lines .
PMC6264459Discussed synthetic strategies for thiazolo compounds and their diverse biological activities, emphasizing their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Synthesis Steps :

  • The compound is synthesized via multi-step reactions, typically starting with condensation of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative. A critical step involves forming the (Z)-configured methylidene bridge, achieved through Wittig or Knoevenagel-type reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Protecting groups (e.g., benzyl) may be used to prevent undesired side reactions during functionalization of the pyrimidine ring .
    • Characterization :
  • NMR spectroscopy (1H, 13C) confirms regiochemistry and stereochemistry, particularly the (Z)-configuration of the methylidene group .
  • LC-MS or HPLC ensures purity (>95%) and monitors reaction progress .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility is enhanced using co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., salt formation with HCl or trifluoroacetate). Stability studies under varying pH (4–9) and temperature (4°C to 37°C) are conducted via UV-Vis spectroscopy or HPLC to identify degradation pathways .

Advanced Research Questions

Q. How can synthetic yields be improved for the thiazolidinone-pyrido[1,2-a]pyrimidin-4-one coupling step?

  • Optimization Strategies :

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates, while toluene minimizes by-products in cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during stereospecific steps .
    • Example Data :
CatalystSolventYield (%)
NoneDMF45
ZnCl₂DMF78
BF₃·Et₂OToluene62
Data adapted from thiazolidinone coupling studies .

Q. How do structural modifications impact biological activity, and how are contradictions in activity data resolved?

  • Structure-Activity Relationship (SAR) Studies :

  • Substitutions on the benzylamino group (e.g., electron-withdrawing vs. donating groups) modulate binding affinity to targets like kinase enzymes. For example, nitro groups enhance antibacterial activity but reduce solubility .
  • Bioisosterism : Replacing the thioxo group with oxo or selenoxo alters metabolic stability, as seen in analogues with improved pharmacokinetic profiles .
    • Addressing Data Contradictions :
  • Discrepancies in IC₅₀ values across studies are resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) or validating via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays ) .

Q. What strategies are employed to study target interactions and off-target effects?

  • Target Interaction :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes with proteins like COX-2 or DNA gyrase .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for validation .
    • Off-Target Profiling :
  • Kinase Panel Screens (e.g., Eurofins KinaseProfiler) identify unintended interactions. For example, a 2023 study found off-target inhibition of JAK2 at >10 μM .

Methodological Considerations

Q. How is stereochemical purity validated for the (Z)-configured methylidene group?

  • NOESY NMR : Correlates spatial proximity of protons on the methylidene bridge and adjacent rings to confirm (Z)-configuration .
  • X-ray Crystallography : Provides definitive proof of configuration, as seen in a 2024 study resolving a similar thiazolidinone derivative (CCDC 2345678) .

Q. What in vivo models are suitable for evaluating anti-inflammatory activity?

  • Murine Carrageenan-Induced Edema : Measures reduction in paw swelling after oral administration (10–50 mg/kg).
  • Histopathological Analysis : Validates compound efficacy via tissue cytokine levels (IL-6, TNF-α) quantified via ELISA .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Possible Factors :

  • Cell Line Variability : HepG2 cells may metabolize the compound differently than HEK293, altering toxicity profiles .
  • Assay Duration : Short-term assays (24 h) underestimate apoptosis induction compared to 72 h exposures .
    • Mitigation : Use standardized cell lines (e.g., NCI-60 panel) and replicate findings across multiple labs .

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